N,2-bis(2-fluorophenyl)acetamide
Description
N,2-Bis(2-fluorophenyl)acetamide is a bis-amide derivative characterized by two 2-fluorophenyl groups attached to an acetamide core. The fluorine atoms on the phenyl rings confer electronegativity and metabolic stability, which are critical in medicinal chemistry for enhancing binding interactions and reducing oxidative degradation . Such compounds are often explored for applications in enzyme inhibition or antimicrobial activity due to fluorine’s ability to modulate electronic and steric effects.
Properties
IUPAC Name |
N,2-bis(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-11-6-2-1-5-10(11)9-14(18)17-13-8-4-3-7-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGJDJLMCJAQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-bis(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The reaction proceeds through the formation of an intermediate, N-(2-fluorophenyl)acetamide, which is then further reacted with another equivalent of 2-fluoroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,2-bis(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenylacetamide derivatives.
Scientific Research Applications
N,2-bis(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N,2-bis(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Fluorine vs. Chlorine
Compound 33 (N,N′-((2-Fluorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide)) shares a bis-amide scaffold but substitutes fluorine with chlorine on the phenyl rings. Key differences include:
- Steric Profile: The smaller van der Waals radius of fluorine (1.47 Å vs.
- Synthetic Yield : Compound 33 was synthesized in 63% yield via condensation of 2-(4-chlorophenyl)acetamide and 2-fluorobenzaldehyde, suggesting efficient methodology for analogous compounds .
Heterocyclic Integration
2,2′-(1,2,4-Thiadiazole-3,5-diyldisulfanediyl)bis[N-(2-fluorophenyl)acetamide] () incorporates a thiadiazole ring linked via disulfanediyl bridges. Structural distinctions include:
- Rigidity and Solubility : The thiadiazole core introduces rigidity, which may restrict conformational flexibility but improve target selectivity.
- Redox Activity : Disulfide bonds could enable redox-dependent biological interactions, unlike the stable acetamide backbone of N,2-bis(2-fluorophenyl)acetamide.
- Molecular Weight : At 445.0 g/mol (similar to Compound 33), this derivative’s larger size may affect bioavailability compared to the simpler bis-fluorophenyl analog .
Thiadiazole-Containing Derivatives
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Entry 4) features a thiadiazole-thioether moiety. Key comparisons:
- Biological Activity : Thiadiazole derivatives are frequently associated with antimicrobial or anticancer activity, whereas bis-fluorophenyl amides may target neurological enzymes (e.g., acetylcholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
